![molecular formula C13H17NO2 B14593469 Methyl 4-[benzyl(methyl)amino]but-2-enoate CAS No. 61322-08-5](/img/structure/B14593469.png)
Methyl 4-[benzyl(methyl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[benzyl(methyl)amino]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a but-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[benzyl(methyl)amino]but-2-enoate typically involves the reaction of benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[benzyl(methyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[benzyl(methyl)amino]but-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[benzyl(methyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-aminobenzoate
- Methyl 4-[benzyl(methyl)amino]butanoate
Uniqueness
Methyl 4-[benzyl(methyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of both benzyl and methyl groups attached to the amino group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
61322-08-5 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
methyl 4-[benzyl(methyl)amino]but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-14(10-6-9-13(15)16-2)11-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
WFZIZOUTSAEZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=CC(=O)OC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


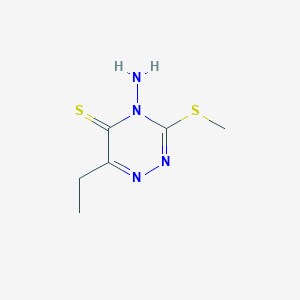

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
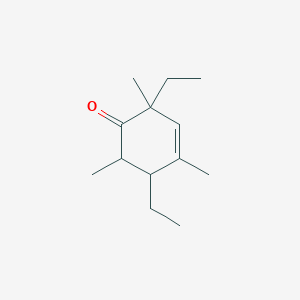
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
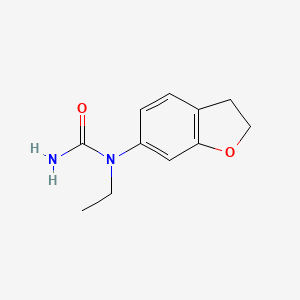
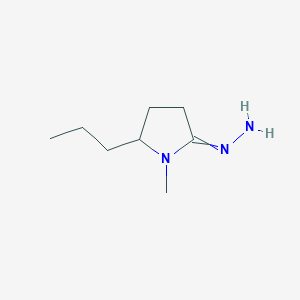
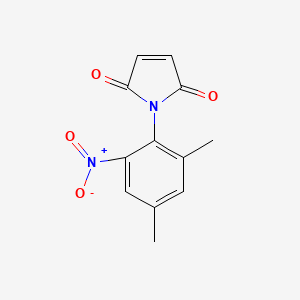
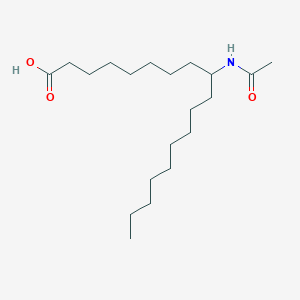
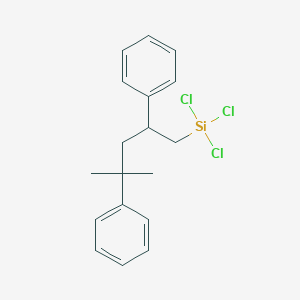
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
